molecular formula C10H16O B8497350 3-Methyl-5-(prop-1-en-2-yl)cyclohexa-2-enol

3-Methyl-5-(prop-1-en-2-yl)cyclohexa-2-enol

Cat. No. B8497350
M. Wt: 152.23 g/mol
InChI Key: KGBYJUNQUOTCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394995B2

Procedure details

6.1 mg (0.02 mmol) of sodium 2-iodobenzenesulfonate prepared by Preparation Example 4, 0.49 g (0.8 mmol) of powdered Oxone (registered trademark), 0.5 g (3.5 mmol) of anhydrous sodium sulfate and 152 mg (1 mmol) of 3-methyl-5-(prop-1-en-2-yl)cyclohexa-2-enol were added to 5 ml of ethyl acetate, and the mixture was heated at 70° C. while being stirred under a nitrogen for eight hours. The later treatment was carried out in the same way as in Example 1, and then 3-methyl-5-(prop-1-en-2-yl)cyclohexa-2-enone was obtained. The yield of the obtained 3-methyl-5-(prop-1-en-2-yl)cyclohexa-2-enone was determined and the result is shown in Table 2. (Yield 91%)
Quantity
6.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
IC1C=CC=CC=1S([O-])(=O)=O.[Na+].OOS([O-])=O.[K+].S([O-])([O-])(=O)=O.[Na+].[Na+].[CH3:26][C:27]1[CH2:32][CH:31]([C:33]([CH3:35])=[CH2:34])[CH2:30][CH:29]([OH:36])[CH:28]=1>C(OCC)(=O)C>[CH3:26][C:27]1[CH2:32][CH:31]([C:33]([CH3:35])=[CH2:34])[CH2:30][C:29](=[O:36])[CH:28]=1 |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
6.1 mg
Type
reactant
Smiles
IC1=C(C=CC=C1)S(=O)(=O)[O-].[Na+]
Name
Quantity
0.49 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
0.5 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
152 mg
Type
reactant
Smiles
CC1=CC(CC(C1)C(=C)C)O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while being stirred under a nitrogen for eight hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=CC(CC(C1)C(=C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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